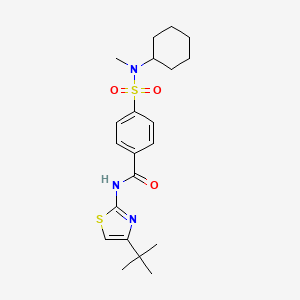
N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Antitumor Activity N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide and its derivatives have been researched for their potential antitumor properties. A study explored the antitumor activity of a similar compound, showing it to be effective against the Hela cell line with an IC50 value of 26 μM (叶姣 et al., 2015). Another study synthesized and evaluated a series of substituted benzamides, including tert-butyl and cyclohexyl derivatives, for their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy (B. Ravinaik et al., 2021).
Synthesis and Structure Analysis Research has been conducted on the synthesis of compounds related to this compound, focusing on their crystal structures and synthesis methods. One study detailed the synthesis and crystal structure of a related compound, contributing to a deeper understanding of its chemical properties (Frieda Svensson et al., 2011).
Antimicrobial and Antifungal Properties Several derivatives of this compound have been synthesized and tested for antimicrobial and antifungal activities. A study synthesized a range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity, finding some to be more potent than reference drugs (D. Bikobo et al., 2017).
Gelation Properties Research into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which are structurally similar, has been conducted. This includes studying the role of methyl functionality and non-covalent interactions in gelation behavior (P. Yadav & Amar Ballabh, 2020).
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-21(2,3)18-14-28-20(22-18)23-19(25)15-10-12-17(13-11-15)29(26,27)24(4)16-8-6-5-7-9-16/h10-14,16H,5-9H2,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCSIALTMANMKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

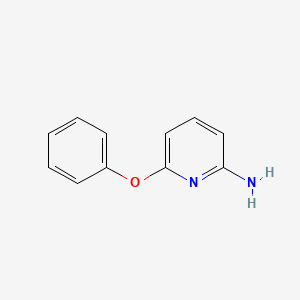
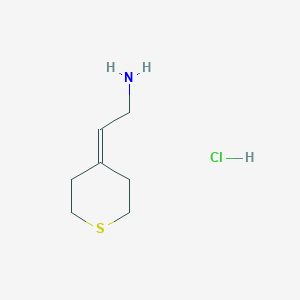
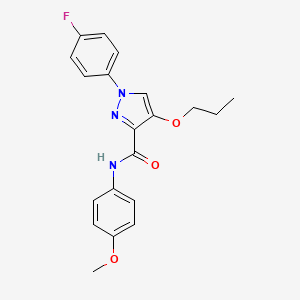
![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)
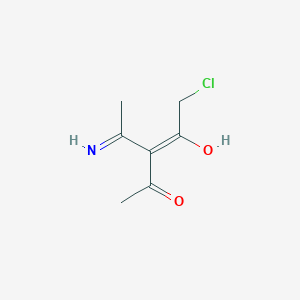
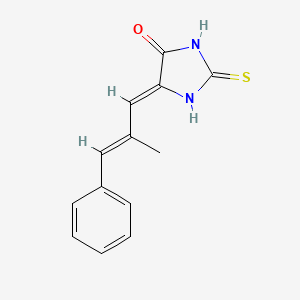
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)
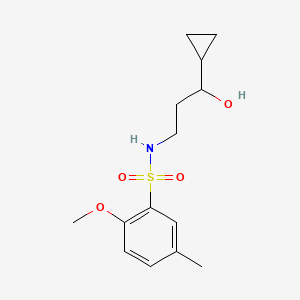
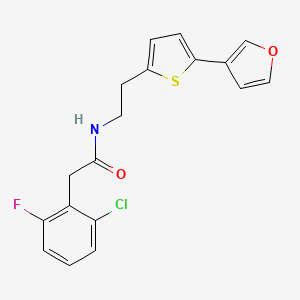
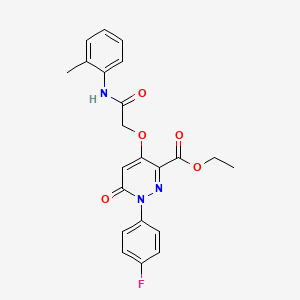
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)